molecular formula C19H11ClO3 B2644372 2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 1049143-81-8

2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2644372
CAS No.: 1049143-81-8
M. Wt: 322.74
InChI Key: WLXKDSZGICTWHJ-UHFFFAOYSA-N
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Description

2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system substituted with a chlorine atom and an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 6-chloro-2H-chromen-3-carbaldehyde with indene-1,3-dione in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom in the chromene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2H-chromen-3-yl)methanol
  • (2E)-3-(6-chloro-2H-chromen-3-yl)acrylic acid
  • 3-[(E)-2-(6-chloro-2H-chromen-3-yl)vinyl]pyridine

Uniqueness

Compared to similar compounds, 2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, such as the indene-1,3-dione moiety and the methylene bridge connecting the chromene and indene rings. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[(6-chloro-2H-chromen-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-13-5-6-17-12(9-13)7-11(10-23-17)8-16-18(21)14-3-1-2-4-15(14)19(16)22/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXKDSZGICTWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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